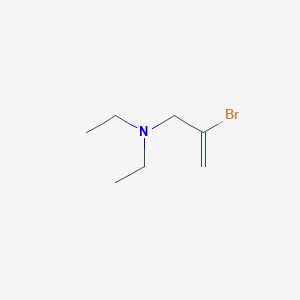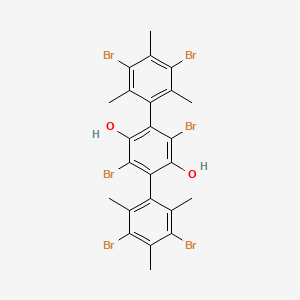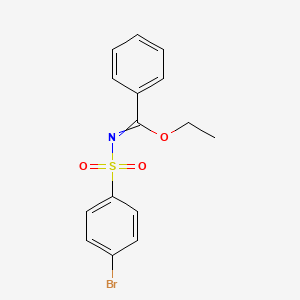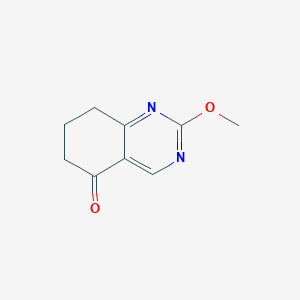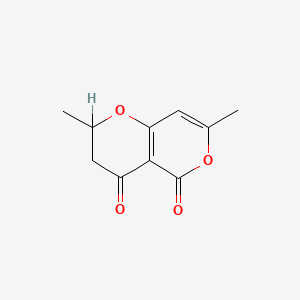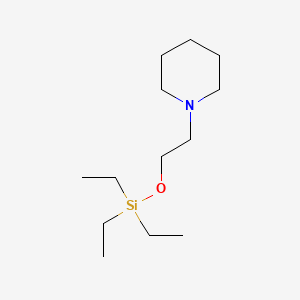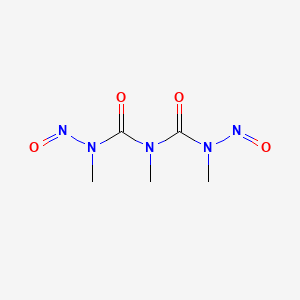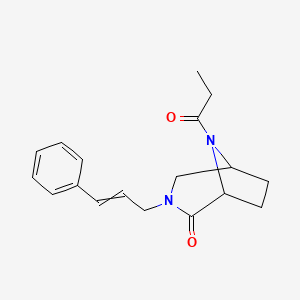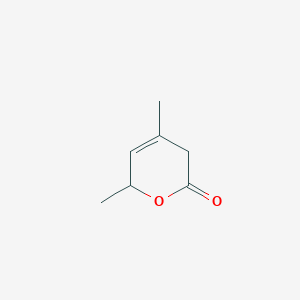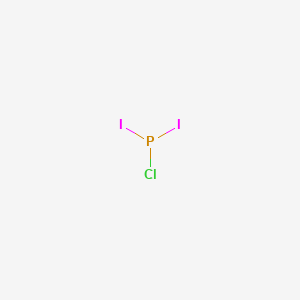
Phosphorous chloride diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorous chloride diiodide is a chemical compound with the formula PClI₂ It is a member of the phosphorus halides family, which includes compounds where phosphorus is bonded to halogen atoms
Métodos De Preparación
Phosphorous chloride diiodide can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride (PCl₃) with iodine (I₂). The reaction is typically carried out under controlled conditions to ensure the correct stoichiometry and to prevent the formation of unwanted by-products. The reaction can be represented as follows:
[ \text{PCl}_3 + 2 \text{I}_2 \rightarrow \text{PClI}_2 + \text{ICl} ]
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes to remove impurities and by-products.
Análisis De Reacciones Químicas
Phosphorous chloride diiodide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : this compound can be oxidized to form phosphorus oxyhalides. For example, it can react with oxygen to form phosphorus oxychloride (POCl₃) and iodine.
[ \text{PClI}_2 + \text{O}_2 \rightarrow \text{POCl}_3 + \text{I}_2 ]
-
Reduction: : It can be reduced to form phosphine (PH₃) and other phosphorus-containing compounds.
[ \text{PClI}_2 + 6 \text{H}_2 \rightarrow \text{PH}_3 + 2 \text{HCl} + 2 \text{HI} ]
-
Substitution: : this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphorus compounds.
[ \text{PClI}_2 + 2 \text{RNH}_2 \rightarrow \text{P(NHR)_2} + \text{HCl} + \text{HI} ]
Aplicaciones Científicas De Investigación
Phosphorous chloride diiodide has several applications in scientific research, particularly in the fields of chemistry and materials science. Some of its notable applications include:
-
Synthesis of Organophosphorus Compounds: : It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in organic chemistry and pharmaceuticals.
-
Catalysis: : this compound is used as a catalyst in certain chemical reactions, including polymerization and halogenation reactions.
-
Material Science: : It is used in the preparation of phosphorus-containing materials, which have applications in electronics and advanced materials.
Mecanismo De Acción
The mechanism of action of phosphorous chloride diiodide involves its ability to act as a halogenating agent. It can transfer halogen atoms to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
Phosphorous chloride diiodide can be compared with other phosphorus halides, such as phosphorus trichloride (PCl₃) and phosphorus tribromide (PBr₃). While all these compounds share similar reactivity patterns, this compound is unique due to the presence of both chlorine and iodine atoms. This dual halogenation can lead to different reactivity and selectivity in chemical reactions.
Similar Compounds
- Phosphorus trichloride (PCl₃)
- Phosphorus tribromide (PBr₃)
- Phosphorus triiodide (PI₃)
Each of these compounds has its own unique properties and applications, making them valuable in different contexts within chemical research and industry.
Propiedades
Número CAS |
14727-76-5 |
|---|---|
Fórmula molecular |
ClI2P |
Peso molecular |
320.23 g/mol |
Nombre IUPAC |
chloro(diiodo)phosphane |
InChI |
InChI=1S/ClI2P/c1-4(2)3 |
Clave InChI |
NRAJBRXHHHDAGA-UHFFFAOYSA-N |
SMILES canónico |
P(Cl)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



